Compound Description: NS3623 is a human ether-a-go-go-related gene (HERG1) potassium channel opener. It exhibits a dual mode of action, acting as both an activator and an inhibitor of HERG1 channels. []
Relevance: Both NS3623 and N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea share a central urea core structure (N-CO-N) substituted with two aromatic rings. Additionally, both compounds feature halogenated aromatic rings, albeit with different halogen substitutions (bromine and fluorine in NS3623 versus only methoxy in the main compound). []
Compound Description: SCH 79687 is a potent and selective histamine H3 receptor antagonist. It demonstrates significant decongestant efficacy when combined with an H1 antagonist, without the hypertensive liabilities of sympathomimetic decongestants. []
Relevance: SCH 79687 and N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea share a central urea linkage connecting two substituted phenyl rings. Both compounds also have an additional nitrogen-containing heterocycle, though the specific heterocycle and linker differ (imidazole with a methylene linker in SCH 79687 versus morpholine with a methylene linker in the main compound). []
Compound Description: These compounds, particularly the derivative N-(4-{[(4-methoxyphenethyl)-(4-fluorobenzyl)amino]sulfonyl}phenyl)acetamide (5f), exhibit potent urease inhibitory activity. []
Relevance: Although structurally distinct from N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea by the presence of a sulfonamide group and acetamide group, this compound class shares a common feature of incorporating a 4-methoxyphenethyl moiety. This structural similarity suggests potential interest in exploring the urease inhibitory activity of N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea or its derivatives. []
Compound Description: This series of compounds act as potent, orally active, and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor α (PDGFRα) tyrosine kinases, making them potential antitumor agents. []
Relevance: The core structure of N-phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives, featuring a central urea linker connected to two aromatic systems, directly aligns with that of N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. The presence of a quinoline ring and the variations in substituents on the phenyl rings in these derivatives provide insights for designing analogs of the main compound with potential antitumor activity. []
Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor with favorable oral pharmacokinetic properties. []
Relevance: Although structurally more complex, AC220 shares with N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea the presence of both a urea linkage and a morpholine ring within its structure. The distinct aromatic and heterocyclic systems in AC220, including isoxazole, imidazobenzothiazole, and phenyl groups, highlight the potential for exploring diverse heterocyclic substitutions on the main compound to modulate its biological activity and target different kinases. []
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor capable of overcoming various FLT3 kinase mutations in FLT3-ITD positive acute myeloid leukemia (AML). []
Relevance: While structurally more complex than N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, CHMFL-FLT3-213 shares the presence of both a urea linker and a morpholine ring. The presence of these shared features, despite the differences in their core structures and additional substituents, highlights the potential for designing N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea derivatives with potential FLT3 kinase inhibitory activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.